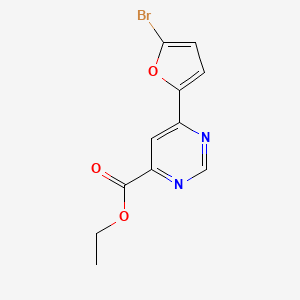![molecular formula C9H12N6O2 B1491585 2-[4-(氨甲基)-1H-1,2,3-三唑-1-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺 CAS No. 1283625-75-1](/img/structure/B1491585.png)
2-[4-(氨甲基)-1H-1,2,3-三唑-1-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺
描述
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their stability against metabolic degradation and their ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions . These properties make 1,2,3-triazoles and their derivatives highly valuable in medicinal chemistry, offering a wide range of applications including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial agents .
科学研究应用
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: The compound’s ability to engage in hydrogen bonding and other interactions makes it useful in studying protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
Compounds containing triazole and oxazole rings, like “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds .
Mode of Action
The interaction of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” with its targets could involve the formation of hydrogen bonds between the compound and the target’s active site, leading to changes in the target’s activity .
Biochemical Pathways
The exact biochemical pathways affected by “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” would depend on its specific targets. Compounds with similar structures have been shown to affect a wide range of pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
The ADME properties of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. Generally, compounds with similar structures have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide”. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its targets .
生化分析
Biochemical Properties
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring in its structure is known for its stability and ability to form hydrogen bonds, which facilitates its interaction with biomolecules. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity through binding interactions. These interactions can lead to the modulation of enzyme activity, making the compound a potential candidate for drug development .
Cellular Effects
The effects of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects through specific binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, which can enhance its binding affinity to target proteins. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions are crucial for its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects such as liver damage and oxidative stress. These adverse effects are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Its distribution within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is critical for its activity and function. The compound can localize to specific organelles such as the mitochondria and nucleus, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, enhancing its specificity and efficacy in modulating biochemical pathways .
准备方法
. This reaction is carried out under mild conditions and is known for its high efficiency and regioselectivity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Similar compounds to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide include other 1,2,3-triazole derivatives, such as:
1,4-disubstituted-1,2,3-triazoles: Known for their antimicrobial and antiviral properties.
1,5-disubstituted-1,2,3-triazoles: These compounds also exhibit significant bioactivity and are used in various medicinal applications. The uniqueness of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its specific functional groups, which enhance its stability and bioactivity compared to other similar compounds.
属性
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-4-7(3-10)12-14-15/h2,4H,3,5,10H2,1H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINVTHKWDNPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


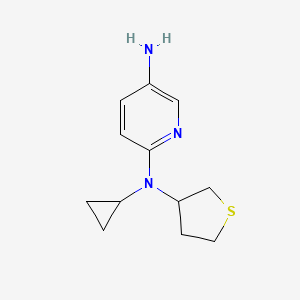
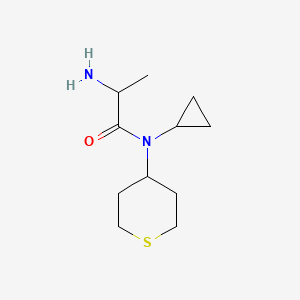


![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
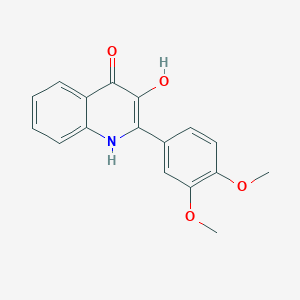
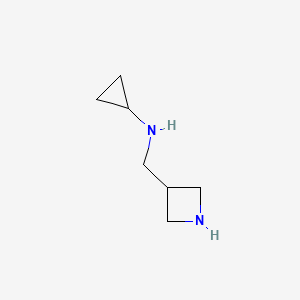
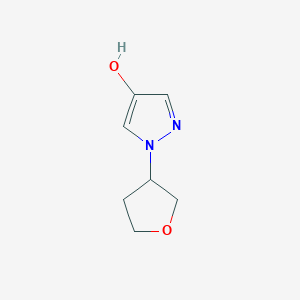
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
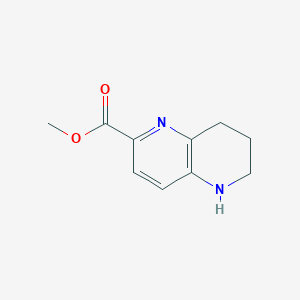

![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)
